5-吗啉基-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

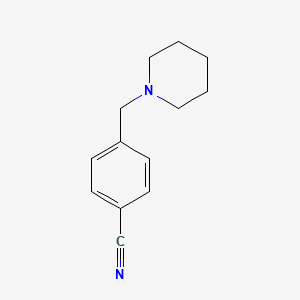

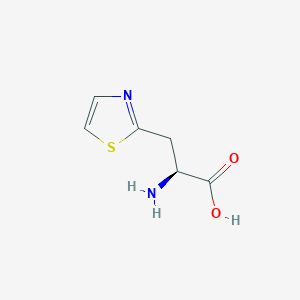

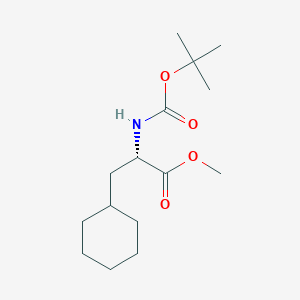

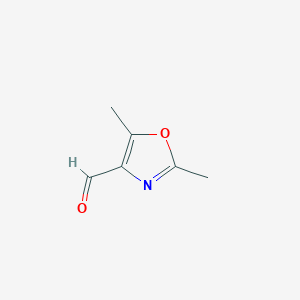

5-Morpholino-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Morpholino-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Morpholino-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和药理活性

已合成5-吗啉基-1H-吡唑-3-胺衍生物并对其药理活性进行了评估。例如,合成了1-芳基吡唑作为有效的σ(1)受体拮抗剂,包括类似S1RA (E-52862)的化合物,在神经病理性疼痛模型中表现出显著的活性(Díaz et al., 2012)。

化学反应和性质

这些化合物参与各种化学反应并具有独特的性质。例如,它们与氮碱反应不同,导致形成具有潜在药理性能的新衍生物(Shablykin et al., 2008)。此外,它们用于合成具有大Stokes位移的荧光化合物,突显了它们在材料科学中的潜力(Odin et al., 2022)。

抗肿瘤和抗微生物应用

5-吗啉基-1H-吡唑-3-胺的几种衍生物显示出有希望的抗肿瘤和抗微生物活性。例如,用吗啉基合成的化合物在体外显示出对人类肺癌和肝细胞癌的显著活性(Gomha et al., 2018)。此外,含有吡唑、嘧啶和吗啉类似物的新衍生物对不同细菌和真菌菌株表现出抗微生物活性(Desai et al., 2016)。

催化和合成

这些化合物还用于催化和合成各种化学结构。例如,它们已用于铜催化串联反应合成吡唑并[5,1-a]异喹啉(Wen et al., 2015)。此外,它们在合成新的席夫和曼尼希碱中的作用,在Hep G2细胞中显示出细胞毒性,突显了它们在药物化学中的实用性(Sunil et al., 2011)。

作用机制

Target of Action

5-Morpholino-1H-pyrazol-3-amine is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei . The exact interaction between 5-Morpholino-1H-pyrazol-3-amine and its targets needs further investigation.

Biochemical Pathways

For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei , suggesting that they may interfere with the parasites’ metabolic pathways.

Result of Action

It is known that some pyrazole derivatives can inhibit the growth ofLeishmania aethiopica and Plasmodium berghei , suggesting that 5-Morpholino-1H-pyrazol-3-amine may have similar effects.

安全和危害

生化分析

Biochemical Properties

5-Morpholino-1H-pyrazol-3-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and other non-covalent interactions with its targets, which can influence the activity of these biomolecules . For instance, 5-Morpholino-1H-pyrazol-3-amine has been shown to interact with kinases, which are enzymes that play a key role in cell signaling pathways . By binding to the active site of these enzymes, 5-Morpholino-1H-pyrazol-3-amine can modulate their activity, leading to changes in downstream signaling events.

Cellular Effects

The effects of 5-Morpholino-1H-pyrazol-3-amine on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, 5-Morpholino-1H-pyrazol-3-amine can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that control cell growth and differentiation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular processes highlight the potential of 5-Morpholino-1H-pyrazol-3-amine as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 5-Morpholino-1H-pyrazol-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate access . This inhibition can lead to a cascade of downstream effects, including changes in cell signaling pathways and gene expression . Additionally, 5-Morpholino-1H-pyrazol-3-amine can interact with transcription factors, modulating their ability to bind to DNA and regulate gene transcription . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Morpholino-1H-pyrazol-3-amine can change over time due to factors such as stability and degradation . This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light . Over time, 5-Morpholino-1H-pyrazol-3-amine may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for the use of 5-Morpholino-1H-pyrazol-3-amine in biochemical research.

Dosage Effects in Animal Models

The effects of 5-Morpholino-1H-pyrazol-3-amine vary with different dosages in animal models . At low doses, this compound can exert therapeutic effects by modulating enzyme activity and cell signaling pathways . At higher doses, 5-Morpholino-1H-pyrazol-3-amine may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of 5-Morpholino-1H-pyrazol-3-amine.

Metabolic Pathways

5-Morpholino-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity . Understanding the metabolic pathways of 5-Morpholino-1H-pyrazol-3-amine is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of 5-Morpholino-1H-pyrazol-3-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . The localization and accumulation of 5-Morpholino-1H-pyrazol-3-amine can affect its biological activity and interactions with target biomolecules . Additionally, binding proteins can influence the transport and distribution of this compound by modulating its availability and stability .

Subcellular Localization

The subcellular localization of 5-Morpholino-1H-pyrazol-3-amine is an important determinant of its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 5-Morpholino-1H-pyrazol-3-amine can influence its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

3-morpholin-4-yl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-6-5-7(10-9-6)11-1-3-12-4-2-11/h5H,1-4H2,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXSLDDVUHUPHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398985 |

Source

|

| Record name | 5-Morpholino-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756814-98-9 |

Source

|

| Record name | 5-Morpholino-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

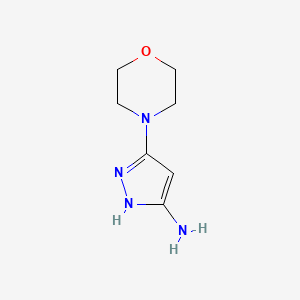

![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)